molecular formula C22H14F4N2OS B11191590 3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one

3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B11191590
M. Wt: 430.4 g/mol
InChI Key: VVKMDGVXPOODOH-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both fluorine and sulfur atoms in its structure. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms often imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable target for drug development.

Preparation Methods

One common synthetic route involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into the molecule . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the sulfur atom can participate in various interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-FLUOROPHENYL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of fluorine and sulfur atoms. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C22H14F4N2OS

Molecular Weight

430.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H14F4N2OS/c23-16-8-10-17(11-9-16)28-20(29)18-6-1-2-7-19(18)27-21(28)30-13-14-4-3-5-15(12-14)22(24,25)26/h1-12H,13H2

InChI Key

VVKMDGVXPOODOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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